molecular formula C13H11IN2O B2932111 N-(4-aminophenyl)-2-iodobenzamide CAS No. 926265-86-3

N-(4-aminophenyl)-2-iodobenzamide

Cat. No.: B2932111
CAS No.: 926265-86-3
M. Wt: 338.148
InChI Key: GPYUULOPLFNAJD-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Biology Research

Benzamide derivatives represent a significant class of organic compounds that are widely explored in pharmaceutical and medical research. ontosight.ai These structures, characterized by a benzene (B151609) ring linked to an amide group, serve as a scaffold for the development of a diverse array of therapeutic agents. ontosight.airesearchgate.net The versatility of the benzamide core allows for modifications with various functional groups, which can fine-tune the compound's chemical and biological properties, including solubility, reactivity, and interactions with biological targets. ontosight.ai

In contemporary chemical biology, benzamide derivatives have been investigated for a wide spectrum of pharmacological activities. They have shown potential as anti-inflammatory, antimicrobial, and antitumor agents. ontosight.airesearchgate.net Furthermore, specific derivatives have been developed as histone deacetylase (HDAC) inhibitors, smoothened (SMO) antagonists for targeting the Hedgehog signaling pathway, and as potential treatments for neurological disorders and prion diseases. researchgate.netnih.govtandfonline.comresearchgate.net The broad therapeutic potential of this class of compounds continues to drive research into their synthesis and biological evaluation. researchgate.net

Significance of the Aminophenyl and Iodo Substituents in N-(4-aminophenyl)-2-iodobenzamide Molecular Architecture

The molecular architecture of this compound is distinguished by two key substituents: the aminophenyl group and the iodo group. Each plays a crucial role in the compound's chemical reactivity and its utility as a synthetic intermediate.

The aminophenyl substituent is a vital structural motif in medicinal chemistry. nih.gov The amino group (-NH2) can act as a hydrogen bond donor and acceptor, influencing how the molecule interacts with biological targets. It also provides a reactive site for further chemical modifications, allowing for the extension of the molecular structure. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to build larger, more complex molecules. researchgate.netnih.gov In many drug candidates, the presence of an aminophenyl group is critical for binding to target proteins and eliciting a biological response. tandfonline.com

The iodo substituent is a less common but functionally significant feature in medicinal chemistry. nih.gov As a halogen, iodine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein. acs.org The strength of this interaction can be modulated by the electronic environment of the iodine atom. acs.org More commonly in synthetic chemistry, the iodine atom on an aromatic ring is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity makes iodo-substituted compounds like this compound valuable precursors for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries. researchgate.nettandfonline.comresearchgate.net

Overview of Research Trajectories and Potential Applications of this compound in Chemical Science

Current research involving this compound primarily positions it as a key intermediate in the synthesis of novel compounds for biological evaluation. Its structure is strategically designed for facile modification, making it a valuable tool for medicinal chemists.

One notable research trajectory involves its use as a starting material for the synthesis of ebselen (B1671040) derivatives. semanticscholar.orgnih.gov Ebselen and its analogues are known for their antioxidant and anti-inflammatory properties, and more recently, they have been investigated for their potential antiviral activity, including against the SARS-CoV-2 virus. nih.gov The synthesis of these derivatives often utilizes the reactivity of the iodo- and aminophenyl groups of the parent benzamide. nih.gov

Another significant application is in the development of kinase and deacetylase inhibitors. For example, the regioisomeric N-(2-aminophenyl)-4-iodobenzamide has been employed in the synthesis of novel lysine (B10760008) deacetylase (KDAC) inhibitors, which are a promising class of anticancer agents. researchgate.nettandfonline.com The general synthetic strategies often involve palladium-catalyzed cross-coupling reactions at the iodo-position to introduce new functionalities. researchgate.nettandfonline.com While direct studies on this compound in this context are less common, its structural similarity suggests its potential as a building block for similar classes of enzyme inhibitors.

The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 926265-86-3 fluorochem.co.ukbldpharm.com
Molecular Formula C13H11IN2O bldpharm.com
Molecular Weight 338.148 g/mol fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES Nc1ccc(NC(=O)c2ccccc2I)cc1 fluorochem.co.uk
InChI Key GPYUULOPLFNAJD-UHFFFAOYSA-N fluorochem.co.uk

The primary application of this compound in research is as a synthetic precursor. The table below outlines its use in the synthesis of other compounds.

Precursor CompoundSynthetic TargetResearch AreaReference
This compoundEbselen DerivativesAntiviral Agents semanticscholar.orgnih.gov
N-(2-aminophenyl)-4-iodobenzamideSubstituted BenzamidesLysine Deacetylase (KDAC) Inhibitors researchgate.nettandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUULOPLFNAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving N 4 Aminophenyl 2 Iodobenzamide

Synthesis of N-(4-aminophenyl)-2-iodobenzamide Itself

The preparation of this compound is a critical first step for its subsequent use in more complex syntheses. Various methods have been established to produce this compound, with ongoing efforts to optimize reaction conditions and improve yields.

Established Synthetic Pathways for the Compound

A common and established method for synthesizing this compound involves the acylation of a diamine with an acid chloride. rsc.orgresearchgate.net Specifically, the reaction of 1,4-diaminobenzene with 2-iodobenzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (CH2Cl2) yields the desired product. rsc.org The 2-iodobenzoyl chloride itself can be prepared from 2-iodobenzoic acid by reacting it with thionyl chloride. researchgate.net

Another approach involves the reaction of 2-iodobenzamides with aniline (B41778) derivatives. researchgate.net This method provides a direct way to form the amide bond. The reaction conditions for these syntheses are typically mild, often carried out at room temperature. rsc.org

The following table summarizes a typical synthesis of this compound:

ReactantsReagentsSolventReaction TimeYieldReference
1,4-Diaminobenzene, 2-iodobenzoyl chlorideTriethylamineDichloromethane12 hours52.3% rsc.org
2-Iodobenzoic acid, p-nitroanilineThionyl chloride, TriethylamineDichloromethane2-24 hoursNot specified researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be influenced by several factors, including the choice of solvent, base, and reaction temperature. While dichloromethane is a commonly used solvent, others may be employed depending on the specific reactants and desired work-up procedure. rsc.org The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the acylation reaction. rsc.org

Purification of the final product is typically achieved through column chromatography, which allows for the isolation of this compound in high purity. rsc.org The yield of the reaction can vary, with reported yields around 52.3%. rsc.org Further optimization of reaction parameters, such as reactant stoichiometry and reaction time, could potentially lead to higher yields.

This compound as a Precursor in Complex Molecule Synthesis

The true value of this compound lies in its utility as a starting material for the synthesis of more elaborate molecules with potential biological or material applications. Its reactive sites, the amino group and the carbon-iodine bond, allow for a wide range of chemical transformations.

Derivatization to Novel Chemical Entities for Biological Inquiry

The primary amino group on the phenyl ring of this compound is a key handle for derivatization. This group can be readily acylated or alkylated to introduce new functional groups and build more complex structures. For instance, it can be reacted with carboxylic acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to form new amide bonds. rsc.org This strategy has been employed in the synthesis of various biologically active molecules, including derivatives of ebselen (B1671040), which have been investigated for their antiviral properties. nih.gov

The derivatization of the amino group allows for the systematic modification of the molecule's properties, which is a fundamental aspect of drug discovery and development. By introducing different substituents, chemists can fine-tune the compound's solubility, lipophilicity, and interactions with biological targets. nih.gov

Applications in Heterocyclic Compound Construction

The presence of the 2-iodobenzamide (B1293540) moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A notable application of this compound and its derivatives is in the synthesis of spiro isoindolinone-indolines. rsc.orgresearchgate.net These complex, three-dimensional structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products. nii.ac.jp

The synthesis of these spiro compounds can be achieved through a copper-catalyzed reaction of 2-iodobenzamide derivatives with 2-alkynylanilines. rsc.orgresearchgate.net This reaction can proceed via two different pathways, leading to either isoindolinones or 1,2-disubstituted indoles. rsc.orgmdpi.com The isoindolinone derivatives can then be further transformed into the desired spiro isoindolinone-indolines using a halonium ion-mediated strategy. rsc.orgresearchgate.net This synthetic route highlights the versatility of the 2-iodobenzamide scaffold in constructing complex heterocyclic systems. rsc.orgresearchgate.netntnu.edu.tw

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Aminophenyl 2 Iodobenzamide Derivatives

Systematic Modification and Activity Assessment

The methodical synthesis and subsequent biological evaluation of analogs are the cornerstones of traditional SAR studies. By altering specific parts of the N-(4-aminophenyl)-2-iodobenzamide scaffold—namely the aryl substituent and the central benzamide (B126) core—researchers can map out the structural requirements for a desired biological effect.

The substitution pattern on the two aryl rings of the this compound framework is a key determinant of biological potency. Modifications to the N-phenyl ring, in particular, have been a focus of investigation to modulate the molecule's properties.

Research into antiviral agents, for example, has utilized this compound as a foundational structure. nih.gov By varying the substituent at the para-position of the aminophenyl ring, scientists can fine-tune interactions with biological targets. For instance, analogs such as N-(4-fluorophenyl)-2-iodobenzamide, N-(4-hydroxyphenyl)-2-iodobenzamide, and N-(4-chlorophenyl)-2-iodobenzamide have been synthesized to explore the impact of different electronic and steric properties on activity. nih.gov The introduction of these varied substituents allows for a systematic assessment of which groups enhance or diminish the desired biological effect. nih.gov

The position of the substituent is also critical. A study on the analog 4-amino-N-(2'-aminophenyl)-benzamide (an isomer of the parent compound) found that its placement of the amino group at the ortho-position resulted in preferential activity against slowly proliferating tumors, highlighting how isomeric changes can lead to distinct biological profiles. nih.gov General principles derived from related N-phenylbenzamide structures suggest that the size and nature of these substituents are critical; while bicyclic moieties like quinoline (B57606) are well-tolerated, larger tricyclic groups can decrease activity. nih.gov This indicates that an optimal size and electronic distribution on the aryl rings are necessary for effective binding to a target.

Compound NameModification on N-phenyl ringSignificance
This compound-NH₂ (para-amino)Parent compound used as a starting point for derivatization. nih.gov
N-(4-fluorophenyl)-2-iodobenzamide-F (para-fluoro)Introduces an electron-withdrawing group to probe electronic interactions. nih.gov
N-(4-hydroxyphenyl)-2-iodobenzamide-OH (para-hydroxy)Introduces a hydrogen-bond donor/acceptor group. nih.gov
N-(4-chlorophenyl)-2-iodobenzamide-Cl (para-chloro)Introduces a larger halogen to assess steric and electronic effects. nih.gov
4-amino-N-(2'-aminophenyl)-benzamide-NH₂ (ortho-amino)Isomeric variation showing differential antitumor activity. nih.gov

Alterations to the central benzamide core, including the 2-iodobenzoyl portion and the amide linker itself, provide another avenue for optimizing molecular properties. The 2-iodo substituent is particularly significant as it is not just a point of substitution but also a reactive handle for further chemical transformations.

One key modification involves replacing the iodine atom. For example, substituting the 2-iodo group with a 2-trifluoromethyl group creates N-(4-aminophenyl)-2-(trifluoromethyl)benzamide. This change significantly alters the electronic properties of the ring and has been shown to produce compounds with different biological activities, such as the inhibition of the COX-1 enzyme.

Furthermore, the 2-iodobenzamide (B1293540) scaffold is a valuable precursor for synthesizing more complex heterocyclic structures. The iodine atom facilitates intramolecular cyclization reactions, such as the Heck reaction, allowing for the construction of fused ring systems. ijper.org This strategy has been used to convert iodobenzamides into cinnoline (B1195905) derivatives, demonstrating how modifications of the core can lead to entirely new chemical classes. ijper.orgzenodo.org Similarly, 2-iodobenzamide derivatives are used as starting materials for the synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles, showcasing the versatility of the benzamide core in generating structural diversity. researchgate.net The orientation of the central amide bond has also been noted as a factor that can influence biological activity, though in some related scaffolds, its effect was found to be minimal. nih.gov

Computational Approaches in SAR Studies

To complement experimental work, computational methods are increasingly used to accelerate the drug design process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide deep insights into how this compound derivatives interact with their biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental goal of a QSAR study is to develop a mathematical model that can predict the activity of novel, un-synthesized compounds. mdpi.com

The process involves several key steps:

Data Set Assembly : A series of structurally related compounds, such as various this compound derivatives, with experimentally determined biological activities (e.g., IC₅₀ values) is collected. researchgate.net

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated that represent its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. researchgate.net

Model Development : Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that connects the calculated descriptors to the observed biological activity. brieflands.com

Validation : The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds. mdpi.com

For a series of benzamide derivatives, a validated QSAR model can provide valuable insights into which structural features are most important for potency, guiding chemists to focus their synthetic efforts on the most promising molecular designs. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional view of how a ligand interacts with its target protein, aiding in the optimization of lead compounds. scispace.com

Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. scispace.com For example, derivatives of this compound have been docked into the binding pocket of the main protease (Mpro) of SARS-CoV-2. nih.gov Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues of the protein, helping to explain the basis of the compound's activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations build upon the static picture provided by docking. An MD simulation calculates the movement of atoms in the ligand-protein complex over time, providing insights into its stability and dynamic behavior in a physiological environment. mdpi.complos.org These simulations can:

Validate the stability of a binding pose predicted by docking. nih.gov

Identify the most critical amino acid residues for binding affinity. nih.gov

Reveal the role of water molecules in mediating ligand-protein interactions. scispace.com

By combining docking to identify potential binding modes and MD simulations to assess their stability and energetic favorability, researchers can rationally design modifications to the this compound scaffold to improve its binding affinity and optimize it as a potential therapeutic agent. nih.govplos.org

N 4 Aminophenyl 2 Iodobenzamide As a Tool in Chemical Biology Research

Development of Molecular Probes and Chemical Tools

The strategic modification of the N-(4-aminophenyl)-2-iodobenzamide core has led to the creation of powerful molecular probes. These tools are designed to interact with and report on biological systems, enabling researchers to investigate cellular processes with high precision. The inherent chemical functionalities of the parent molecule provide a foundation for synthesizing biotinylated probes for affinity-based applications and radiolabeled ligands for imaging studies.

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of affinity-based target identification. nih.gov Probes featuring a biotin tag can bind with very high affinity to streptavidin or avidin, which are typically immobilized on a solid support like agarose (B213101) beads. nih.gov This strong interaction allows for the selective capture and isolation of proteins that have bound to the probe from complex cellular mixtures, such as cell lysates. nih.gov

A key application of this compound is its use as a precursor in the synthesis of biotinylated probes. For instance, it serves as a starting material for creating tools aimed at discovering the protein targets of other molecules. In one study, this compound was synthetically modified to create a biotinylated probe for identifying the cellular targets of the organoselenium compound Ebselen (B1671040). rsc.org The synthesis involves coupling the aminophenyl group of this compound with a biotin-containing linker. rsc.org This probe was then used in pull-down assays with HeLa cell lysates to enrich and subsequently identify Ebselen-binding proteins by mass spectrometry. rsc.org

Table 1: Synthesis of Biotinylated Probe Precursor

Reactant 1 Reactant 2 Reagents Product Yield
1,4-Diaminobenzene 2-iodobenzoyl chloride Triethylamine (B128534), CH₂Cl₂ This compound 52.3%

This table summarizes the initial step in creating a scaffold for biotinylated probes, based on data from The Royal Society of Chemistry. rsc.org

The iodine atom on the this compound structure makes it an excellent candidate for radioiodination, a common strategy for producing radioligands for biomedical imaging and receptor binding studies. Introducing a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I), allows for the sensitive and quantitative detection of the ligand's distribution and binding in tissues and cells.

Derivatives of iodobenzamide have been successfully developed as high-affinity radioligands for imaging specific receptor populations. For example, a novel radiopharmaceutical, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (a structural analog), was synthesized to target sigma receptors, which are often overexpressed in cancer cells. nih.gov This radioligand demonstrated high-affinity binding to MCF-7 breast cancer cells, suggesting its potential for imaging breast tumors. nih.gov The synthesis of such radiolabeled compounds often involves a tributylstannyl precursor, which facilitates high-yield radioiodination. nih.gov

The development of these tools is crucial for receptor mapping, which helps to define the structural components of transporters and receptors critical for their function and interaction with drugs. acs.org While not directly using this compound, the principles established with similar iodinated and radioiodinated benzamides underscore its potential as a scaffold for creating novel radioligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. nih.govgoogle.com

Table 2: Binding Characteristics of a Related Radioiodinated Benzamide (B126) Ligand

Cell Line Ligand Kd Bmax
MCF-7 4-[¹²⁵I]BP 26 nM 4000 fmol/mg protein
MCF-7 [³H]DTG 24.5 nM 2071 fmol/mg protein

This table shows the binding affinity (Kd) and receptor density (Bmax) of a sigma receptor radioligand in breast cancer cells, demonstrating the utility of the iodobenzamide scaffold in receptor research. Data from Cancer Research. nih.gov

Applications in Proteome-Wide Target Profiling

Proteome-wide target profiling aims to comprehensively identify the molecular targets of a compound across the entire proteome. This is a critical step in drug discovery for understanding a compound's mechanism of action and potential off-target effects. biognosys.com Chemical probes derived from scaffolds like this compound are well-suited for these approaches.

Affinity-based probes, such as the biotinylated derivatives discussed previously, are central to many proteome-wide profiling strategies. nih.gov The biotinylated Ebselen probe synthesized from this compound was successfully used to profile its binding partners in the HeLa proteome. rsc.org This application highlights a direct use of a derivative of this compound in a proteome-wide context.

Other powerful techniques for proteome-wide profiling include thermal proteome profiling (TPP) and proteome integral solubility alteration (PISA) assays. elifesciences.org These methods measure changes in protein thermal stability upon ligand binding across thousands of proteins simultaneously. elifesciences.org While direct use of this compound in TPP or PISA has not been reported, its derivatives could be screened using these methods to obtain an unbiased, proteome-wide view of their targets and off-targets in living cells. Such an approach provides valuable data on target engagement and selectivity, which is essential for validating a compound's mechanism of action. biognosys.comelifesciences.org

Mechanistic Probes for Elucidating Biological Processes

A primary goal of chemical biology is to develop tools that can be used to dissect and understand complex biological processes. nih.gov Probes derived from this compound serve as mechanistic tools by enabling the identification of specific protein-drug interactions, which in turn clarifies the compound's effect on cellular pathways.

By identifying the specific proteins that a bioactive molecule interacts with, researchers can formulate hypotheses about its mechanism of action. The identification of Ebselen-binding proteins using a probe derived from this compound is a clear example. rsc.org Knowing the targets allows for subsequent biological experiments to validate their role in the observed cellular phenotype.

Furthermore, radioligands developed from this scaffold can provide mechanistic insights by revealing the location and density of specific receptors in different tissues or disease states. nih.gov This information is vital for understanding the role of these receptors in biological signaling and for validating them as therapeutic targets. The development of high-quality, selective chemical probes is essential for moving beyond simple observations of a compound's effect to a detailed, mechanistic understanding of its function at the molecular level. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Ebselen
Biotin
[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
Haloperidol
DTG (1,3-di-o-tolyl-guanidine)
1,4-Diaminobenzene
2-iodobenzoyl chloride

Q & A

Q. What are the standard synthetic routes for N-(4-aminophenyl)-2-iodobenzamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-iodobenzoyl chloride with 4-aminophenylamine in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via column chromatography. Key steps include:

  • Reagent control : Use stoichiometric equivalents of reactants (e.g., 1:1 molar ratio) to minimize byproducts.
  • Purification : Employ gradient elution with ethyl acetate/hexane mixtures to isolate the product. Purity can be verified via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the aromatic proton environment and iodine’s electron-withdrawing effects (e.g., deshielding of adjacent protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 353.98 for C13_{13}H11_{11}IN2_2O).
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles between aromatic rings, critical for understanding conformational stability .

Q. How is in vitro uptake of iodobenzamide derivatives evaluated in melanoma models?

Methodological Answer:

  • Cell Culture : Use melanoma cell lines (e.g., A375 or SK-MEL-28) with varying pigmentation levels.
  • Radiolabeling : Incorporate 123^{123}I or 18^{18}F isotopes to track uptake via gamma counters or PET imaging.
  • Data Normalization : Express uptake as %ID/mg protein, correcting for nonspecific binding (e.g., blocking with excess unlabeled compound) .

Advanced Research Questions

Q. How can contradictory data on melanin-dependent uptake of iodobenzamides be resolved?

Methodological Answer: Conflicting results may arise from differences in melanoma cell pigmentation or assay conditions. To address this:

  • Standardize Models : Use isogenic cell lines (e.g., pigmented vs. amelanotic) to isolate melanin’s role.
  • Quantitative Imaging : Correlate uptake with melanin content via spectrophotometric assays (e.g., absorbance at 405 nm).
  • Competitive Binding : Compare uptake in the presence of melanin-binding competitors (e.g., iodobenzamide vs. iodobenzothiazole) .

Q. What strategies improve the in vivo stability and tumor targeting of this compound?

Methodological Answer:

  • Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to reduce metabolic deiodination.
  • Formulation : Use liposomal encapsulation to enhance plasma half-life.
  • Preclinical Validation : Conduct biodistribution studies in xenograft models, monitoring renal clearance and hepatic metabolism via LC-MS/MS .

Q. How can computational methods guide the design of iodobenzamide derivatives with enhanced binding affinity?

Methodological Answer:

  • Molecular Docking : Simulate interactions with melanin or target receptors (e.g., Sigma-1 receptor) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., iodine vs. bromine) with binding constants (Kd_d).
  • Free Energy Calculations : Predict binding thermodynamics (ΔG) via molecular dynamics simulations (e.g., GROMACS) .

Q. What are the challenges in translating iodobenzamide-based imaging agents to clinical trials?

Methodological Answer:

  • Toxicity Profiling : Assess hepatotoxicity in rodent models via serum ALT/AST levels.
  • Dosimetry : Calculate radiation-absorbed doses using OLINDA/EXM software for 123^{123}I-labeled compounds.
  • Regulatory Compliance : Follow FDA guidelines for Investigational New Drug (IND) applications, including batch consistency and stability testing .

Q. How do crystal packing interactions influence the stability of this compound derivatives?

Methodological Answer:

  • Hydrogen Bonding : Analyze intermolecular N–H⋯O or N–H⋯N bonds (e.g., distance ≈ 2.8–3.2 Å) using X-ray data.
  • π-π Stacking : Measure centroid distances between aromatic rings (e.g., 3.5–4.0 Å) to assess stacking efficiency.
  • Thermal Analysis : Perform DSC/TGA to correlate packing density with melting points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.